N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide
Description
N-(3-acetylphenyl)-4,5,11-triazatricyclo[62102,6]undeca-2(6),3-diene-11-carboxamide is a complex organic compound known for its unique tricyclic structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10(22)11-3-2-4-12(7-11)19-17(23)21-13-5-6-16(21)14-9-18-20-15(14)8-13/h2-4,7,9,13,16H,5-6,8H2,1H3,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUHQXVGQXIJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2C3CCC2C4=C(C3)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable diene and azide, a cycloaddition reaction can form the tricyclic scaffold.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tricyclic structure makes it an interesting subject for studying ring strain and stability.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazatricyclic core suggests possible interactions with biological macromolecules.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or mechanical properties due to its rigid tricyclic structure.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The tricyclic structure could facilitate binding through multiple points of contact, enhancing specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene-11-carboxamide: can be compared with other tricyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core with an acetylphenyl group and a carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
